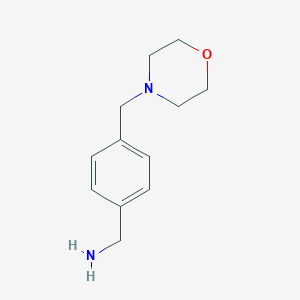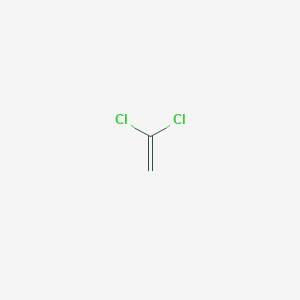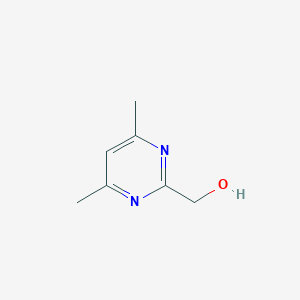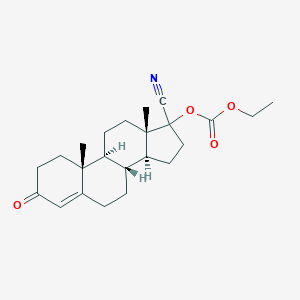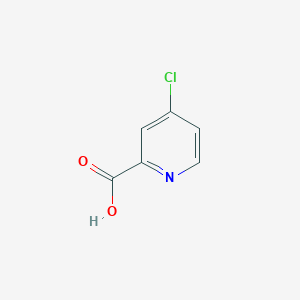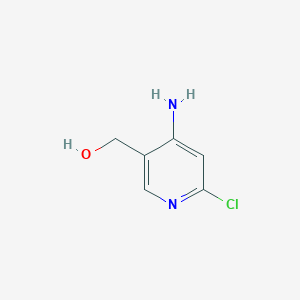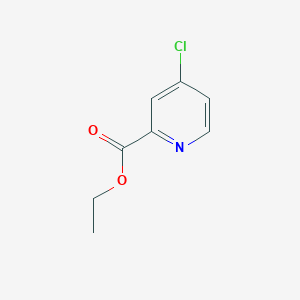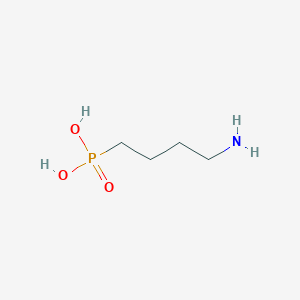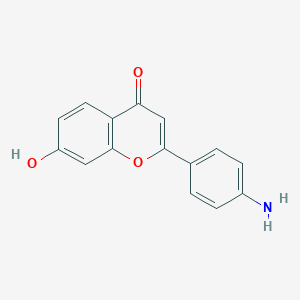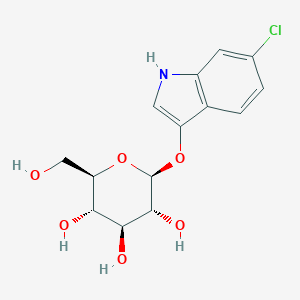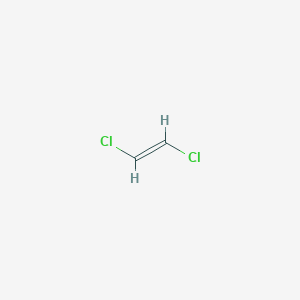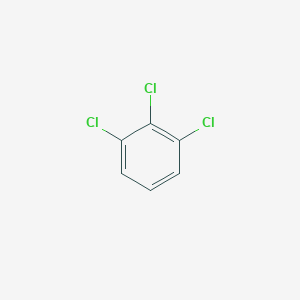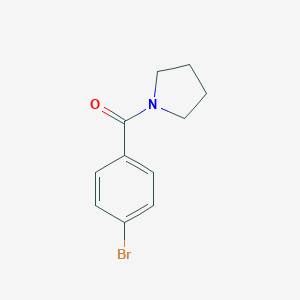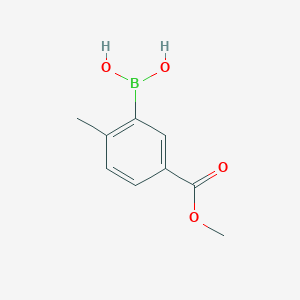
5-Methoxycarbonyl-2-methylphenylboronic acid
Übersicht
Beschreibung
5-Methoxycarbonyl-2-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aromatic compounds. While the provided papers do not directly discuss 5-methoxycarbonyl-2-methylphenylboronic acid, they do provide insights into the synthesis and applications of structurally related boronic acid derivatives.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves lithium-halogen exchange reactions followed by treatment with triisopropylborate, as demonstrated in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . These reactions are typically performed under anhydrous conditions to avoid the hydrolysis of the boronic acid. The synthesis of related compounds, such as 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, involves different synthetic routes, including the use of FTIR, (1)H NMR, and mass spectroscopy for structural determination .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties. X-ray crystallography can reveal the orientation of hydroxyl groups and the overall geometry of the molecule, as seen in the reported structures of compounds related to boronic acids . The dihedral angles between the rings and the central pyrimidine ring in these structures can influence the reactivity and the potential for cross-coupling reactions.
Chemical Reactions Analysis
Boronic acids are pivotal in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with heteroaryl halides. These reactions are facilitated by palladium catalysts and bases such as sodium carbonate . The versatility of boronic acids in forming various biaryl structures is demonstrated by the synthesis of compounds with different substituents and ring systems, indicating the potential for creating a wide range of derivatives, including those with methoxycarbonyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as methoxycarbonyl, can affect these properties. For instance, the introduction of a methoxy group can increase the electron density on the boron atom, potentially enhancing the reactivity in cross-coupling reactions. The stability of boronic acids in aqueous solutions is also a critical factor, as they can form reversible boronate esters with diols, including water .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Catalytic Protodeboronation
- “5-Methoxycarbonyl-2-methylphenylboronic acid” can be used in catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Preparation of Hydroxyphenylnaphthols
-
Suzuki–Miyaura Coupling
-
Preparation of Biarylphosphonates
-
Hydroboration
Safety And Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(5-methoxycarbonyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNCKSWGMBDXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478955 | |
| Record name | 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxycarbonyl-2-methylphenylboronic acid | |
CAS RN |
876189-18-3 | |
| Record name | 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



